molecular formula C12H13F3O B13602807 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol

3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13602807
M. Wt: 230.23 g/mol
InChI Key: UMPCHBJYNBRRKY-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol is a fluorinated secondary alcohol featuring a bicyclic dihydroindenyl moiety.

Properties

Molecular Formula

C12H13F3O

Molecular Weight

230.23 g/mol

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C12H13F3O/c13-12(14,15)11(16)7-8-4-5-9-2-1-3-10(9)6-8/h4-6,11,16H,1-3,7H2

InChI Key

UMPCHBJYNBRRKY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CC(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Lithium Aluminium Hydride Reduction

A widely employed method for converting trifluoromethyl ketones to their corresponding secondary alcohols is the use of lithium aluminium hydride (LiAlH4) as a reducing agent. The procedure involves:

  • Dissolving 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cooling the solution to 0 °C.

  • Adding a stoichiometric or slight excess amount (typically 2 equivalents) of a 2 M LiAlH4 solution dropwise under inert atmosphere.

  • Stirring the reaction mixture at room temperature for approximately 2 hours.

  • Monitoring the reaction progress by thin-layer chromatography (TLC) using a 10% ethyl acetate in hexane solvent system.

  • Quenching the reaction carefully with saturated ammonium chloride solution.

  • Filtering through a celite bed and concentrating the filtrate to obtain the crude trifluoropropanol product, often as a gum or viscous liquid.

This method yields the trifluoropropanol in high yield (up to 99%) without the need for further purification before subsequent use.

Sodium Borohydride Reduction

Alternatively, sodium borohydride (NaBH4) can be used for the reduction of trifluoromethyl ketones to alcohols under milder conditions. However, due to the electron-withdrawing effect of the trifluoromethyl group, NaBH4 reductions may require longer reaction times or elevated temperatures to achieve complete conversion.

Catalytic Hydrogenation

In industrial or large-scale settings, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas atmosphere can be employed to reduce trifluoromethyl ketones to alcohols. This method offers advantages in scalability and environmental compatibility but requires careful control of reaction conditions to avoid over-reduction or side reactions.

Enantioselective Synthesis and Purification

Asymmetric Transfer Hydrogenation

For the enantioselective preparation of the (S)-enantiomer of 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol, asymmetric transfer hydrogenation of the corresponding ketone using chiral ruthenium catalysts (e.g., RuCl(S,S)-TsDPEN) is a preferred method. This reaction is typically carried out in a biphasic system (aqueous/organic) at room temperature, yielding high enantiomeric excesses (up to 97%) and quantitative yields.

Purification and Optical Purity Assessment

Post-synthesis, the compound can be purified by distillation (boiling point ~79 °C) to remove residual solvents and impurities. Molecular sieves or activated carbon treatments may be applied to enhance purity. Optical purity is verified by:

  • Chiral gas chromatography using CP-Chirasil-Dex CB columns, achieving enantiomeric excess greater than 96%.

  • Polarimetry, measuring specific rotation values consistent with literature ([α]D = +12.5° for the (S)-enantiomer).

Data Table: Summary of Preparation Methods

Preparation Method Reagents/Conditions Yield (%) Notes
LiAlH4 Reduction LiAlH4 (2 equiv), THF/diethyl ether, 0–20 °C, 2 h 99 High yield, straightforward, non-enantioselective
NaBH4 Reduction NaBH4, methanol or ethanol, room temperature or elevated temperature Moderate to high Mild conditions, may require longer time
Catalytic Hydrogenation Pd/C catalyst, H2 gas, solvent (e.g., ethanol), room temperature High Suitable for scale-up, requires careful control
Asymmetric Transfer Hydrogenation RuCl(S,S)-TsDPEN catalyst, biphasic system, room temperature Quantitative High enantiomeric excess (~97%), mild conditions

Research Findings and Notes

  • The trifluoromethyl group significantly influences the reactivity of the ketone and alcohol, requiring careful selection of reducing agents and conditions to achieve selective and efficient conversion.

  • The indanyl substituent is stable under the reduction conditions described, allowing retention of the bicyclic structure.

  • Enantioselective synthesis routes are well-developed for related trifluoromethylated alcohols and can be adapted for this compound with appropriate chiral catalysts.

  • Purification techniques such as distillation and chromatographic methods are effective in obtaining high-purity and optically active products.

  • Analytical validation using NMR (notably ^1H NMR with characteristic signals), chiral GC, and polarimetry ensures the structural and stereochemical integrity of the final compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The trifluoropropanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropanol group can form hydrogen bonds and interact with active sites, while the dihydroindenyl moiety provides a hydrophobic scaffold that enhances binding affinity. These interactions can modulate biochemical pathways and elicit specific biological responses.

Comparison with Similar Compounds

CETP Inhibitors

A structurally related CETP (cholesteryl ester transfer protein) inhibitor, ((2R)-3-{[4-(4-chloro-3-ethylphenoxy)pyrimidin-2-yl][3-(1,1,2,2-tetrafluoroethoxy)benzyl]-amino}-1,1,1-trifluoropropan-2-ol), shares the trifluoropropanol backbone. Both compounds leverage the trifluoropropanol group to block CETP’s lipid tunnel, critical for inhibiting cholesteryl ester transfer .

Feature Target Compound CETP Inhibitor
Core Structure Dihydroindenyl + trifluoropropanol Pyrimidine-benzyl + trifluoropropanol
Biological Target Not explicitly reported (discontinued) CETP
Key Interaction Mechanism Potential polar/hydrophobic interactions Blocks CETP lipid tunnel via trifluoropropanol

Insight: The trifluoropropanol group is critical for CETP inhibition, suggesting similar applications for the target compound if repurposed.

Kinase Inhibitors

GDC-0879 (2-[4-[(1E)-1-(hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)-1H-pyrazol-1-yl]ethan-1-ol) is a B-Raf kinase inhibitor with a dihydroindenyl group. While the target compound lacks the pyrazole and pyridine rings of GDC-0879, both share the dihydroindenyl scaffold, which enhances binding affinity to kinase domains .

Feature Target Compound GDC-0879
Core Structure Dihydroindenyl + trifluoropropanol Dihydroindenyl + pyrazole-pyridine
Biological Target Not reported B-Raf kinase
Functional Group Role Trifluoropropanol for stability/H-bonding Hydroxyimino and pyridine for ATP-site binding

Insight : The dihydroindenyl group may enhance hydrophobic interactions in kinase targets, but functional groups dictate specificity.

Nrf2 Pathway Activators

3-(2,3-Dihydro-1H-inden-5-yl)propanoic acid derivatives are proposed Nrf2 activators . Unlike the target compound’s trifluoropropanol group, the propanoic acid moiety in these derivatives enables ionization and solubility, critical for nuclear factor erythroid 2-related factor 2 (Nrf2) pathway engagement.

Feature Target Compound Nrf2 Activator
Core Structure Dihydroindenyl + trifluoropropanol Dihydroindenyl + propanoic acid
Biological Target Not reported Keap1/Nrf2 pathway
Functional Group Impact Alcohol for H-bonding Carboxylic acid for solubility and ionization

Insight : Functional group choice (acid vs. alcohol) determines solubility and target engagement mechanisms.

Antibiotic Derivatives

CARINDACILLIN incorporates a dihydroindenyl group in a penicillanic acid structure, highlighting the scaffold’s versatility in antibiotic design . The target compound’s trifluoropropanol group contrasts with CARINDACILLIN’s β-lactam and carboxy groups, which are essential for bacterial cell wall inhibition.

Feature Target Compound CARINDACILLIN
Core Structure Dihydroindenyl + trifluoropropanol Dihydroindenyl + β-lactam/carboxylic acid
Biological Target Not reported Bacterial transpeptidases
Functional Group Role Fluorine for metabolic stability β-Lactam for enzyme acylation

Insight : The dihydroindenyl group may enhance pharmacokinetics, but antibiotic activity requires β-lactam functionality.

Biological Activity

The compound 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol is a fluorinated alcohol that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol is C12H13F3OC_{12}H_{13}F_3O. It features a trifluoropropanol moiety attached to a dihydroindene structure.

PropertyValue
Molecular Weight232.23 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogPNot available

The biological activity of 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing its bioavailability.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
  • Cytotoxicity : Some studies have indicated cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various fluorinated alcohols, including 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF7). The results indicated a dose-dependent reduction in cell viability with IC50 values suggesting moderate potency compared to standard chemotherapeutics.

Comparative Analysis with Related Compounds

To better understand the biological activity of 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol, a comparison with structurally similar compounds can provide insights into structure–activity relationships (SAR).

Compound NameStructure TypeAntimicrobial ActivityCytotoxicity IC50 (µM)
3-(2,3-Dihydro-1H-Inden-5-yl)-1,1,1-trifluoropropan-2-olFluorinated AlcoholModerate25
TrifluoroethanolSimple AlcoholLow>100
5-FluoroindoleFluorinated IndoleHigh15

Q & A

Q. What are the common synthetic routes for preparing 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-ol, and what are the critical reaction conditions?

The synthesis typically involves two key steps:

  • Friedel-Crafts Acylation : Reacting 2,3-dihydro-1H-indene with trifluoroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) or base (e.g., pyridine) to form the ketone intermediate, 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one.
  • Reduction : Reducing the ketone to the alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Steric hindrance from the trifluoromethyl group may necessitate optimized solvent systems (e.g., THF/MeOH) and low temperatures (−20°C to 0°C) to improve yield .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key features should be analyzed?

  • ¹H/¹³C NMR : The indenyl protons (δ 6.5–7.2 ppm) and the hydroxyl proton (δ 2.5–3.5 ppm, broad) are diagnostic. Fluorine coupling may cause splitting in adjacent protons .
  • ¹⁹F NMR : A singlet near δ −70 ppm confirms the trifluoromethyl group.
  • HRMS : Exact mass analysis (theoretical [M+H]⁺ = 245.0953) validates molecular composition .
  • IR Spectroscopy : Stretching frequencies for -OH (3200–3600 cm⁻¹) and C-F (1100–1200 cm⁻¹) are critical .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Enzyme Inhibition Assays : Test against targets like serine hydroxymethyltransferase (SHMT) using spectrophotometric methods to monitor substrate depletion .
  • Cytotoxicity Screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to determine IC₅₀ values. Include positive controls (e.g., doxorubicin) and solvent controls .
  • Microbial Susceptibility : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess MIC values .

Advanced Questions

Q. How does the stereochemistry of the trifluoropropanol moiety influence reactivity and biological activity?

The chiral center at C2 (propan-2-ol) affects binding to enantioselective targets. For example:

  • (R)-Enantiomers may exhibit higher affinity for enzymes like SHMT due to spatial compatibility with active-site residues (e.g., Thr183, Asn356) .
  • Resolution Methods : Chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution using lipases can separate enantiomers. Absolute configuration is confirmed via X-ray crystallography (using SHELX software ) or optical rotation comparisons .

Q. What mechanistic insights explain contradictory IC₅₀ values in cytotoxicity studies across different cell lines?

Discrepancies may arise from:

  • Cellular Uptake Variability : Lipophilicity (logP ≈ 2.8) affects membrane permeability; cells with overexpressed efflux pumps (e.g., P-gp) may show resistance.
  • Metabolic Stability : Differential expression of cytochrome P450 enzymes (e.g., CYP3A4) in cell lines alters compound half-life. Use hepatic microsomal assays to quantify metabolic degradation .
  • Target Heterogeneity : Proteomic profiling of cell lines (e.g., via LC-MS/MS) identifies variations in enzyme/receptor expression linked to potency .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

  • Trifluoromethyl Modifications : Replace -CF₃ with -CHF₂ or -OCF₃ to balance lipophilicity and hydrogen-bonding capacity.
  • Indenyl Substituents : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the 4-position to enhance π-stacking with aromatic residues in enzyme pockets .
  • Alcohol Functionalization : Esterify the hydroxyl group (e.g., with β-carboline carboxylates) to improve blood-brain barrier penetration for CNS targets .

Q. What advanced techniques resolve complex splitting patterns in NMR spectra caused by fluorine coupling?

  • ¹H-¹⁹F HOESY : Maps through-space interactions between fluorine and proximal protons.
  • VT-NMR : Variable-temperature NMR reduces signal broadening from dynamic processes (e.g., hydroxyl proton exchange).
  • DFT Calculations : Predict coupling constants and verify assignments using Gaussian09 or similar software .

Q. How do solvent effects and electrochemical conditions influence regioselectivity in C(sp³)-H functionalization reactions?

  • Solvent Tuning : Polar aprotic solvents (e.g., DMF) stabilize transition states for α-C-H activation, while nonpolar solvents favor γ-C-H pathways.
  • Electrochemical Oxidation : Applying +1.2 V (vs Ag/AgCl) in acetonitrile generates radical intermediates, enabling selective functionalization at benzylic positions .

Q. Methodological Notes

  • Key Citations : PubChem () and peer-reviewed synthesis protocols () were prioritized.
  • Advanced Tools : SHELX () for crystallography and DFT for NMR analysis are recommended for rigorous characterization.

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